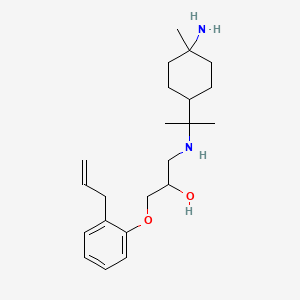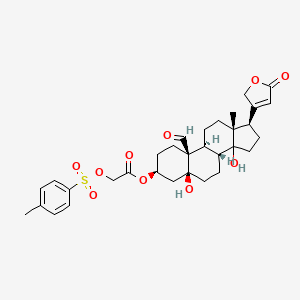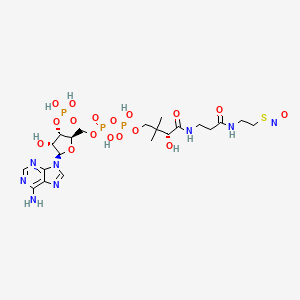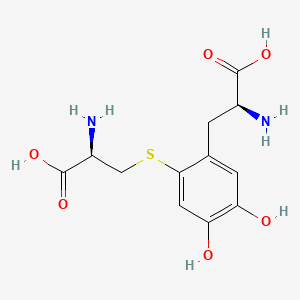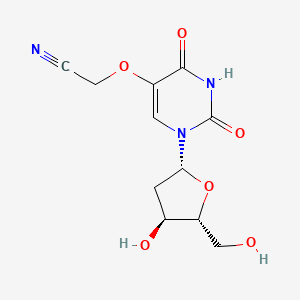![molecular formula C10H13ClFN5O4S B1222126 Urea, n-(2-chloroethyl)-n-[2-(5-fluoro-3,4-dihydro-2, 4-dioxo-1(2h)-pyrimidinyl)-2-(methylthio)ethyl]-n-nitroso- CAS No. 81068-96-4](/img/structure/B1222126.png)
Urea, n-(2-chloroethyl)-n-[2-(5-fluoro-3,4-dihydro-2, 4-dioxo-1(2h)-pyrimidinyl)-2-(methylthio)ethyl]-n-nitroso-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Urea, n-(2-chloroethyl)-n-[2-(5-fluoro-3,4-dihydro-2, 4-dioxo-1(2h)-pyrimidinyl)-2-(methylthio)ethyl]-n-nitroso-” is a complex organic compound that belongs to the class of urea derivatives. Compounds of this nature often exhibit significant biological activity and are of interest in various fields such as medicinal chemistry, pharmacology, and industrial chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such complex urea derivatives typically involves multiple steps, including the introduction of functional groups and the formation of the urea linkage. Common synthetic routes may involve:
Nitration and Reduction: Introducing nitroso groups through nitration followed by reduction.
Alkylation: Introducing alkyl groups through alkylation reactions.
Cyclization: Forming the pyrimidine ring through cyclization reactions.
Industrial Production Methods
Industrial production of such compounds often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Batch Reactors: For controlled reaction conditions.
Continuous Flow Reactors: For large-scale production.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the sulfur or nitrogen atoms.
Reduction: Reduction reactions can modify the nitroso group.
Substitution: Halogen atoms like chlorine can be substituted with other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction might yield amines.
科学的研究の応用
Chemistry
Catalysis: Used as catalysts or intermediates in organic synthesis.
Material Science:
Biology
Enzyme Inhibition: Potential inhibitors of specific enzymes.
Biological Probes: Used in studying biological pathways.
Medicine
Drug Development: Potential candidates for anticancer or antiviral drugs.
Diagnostics: Used in diagnostic assays.
Industry
Agriculture: Potential use in the development of pesticides or herbicides.
Polymer Industry: Used in the synthesis of specialized polymers.
作用機序
The mechanism of action of such compounds often involves interaction with specific molecular targets, such as enzymes or receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The pyrimidine ring can interact with nucleic acids, potentially affecting DNA or RNA synthesis.
類似化合物との比較
Similar Compounds
Urea Derivatives: Such as thiourea or methylurea.
Pyrimidine Derivatives: Such as fluorouracil or cytosine.
Nitroso Compounds: Such as nitrosourea or nitrosoguanidine.
Uniqueness
This compound’s uniqueness lies in its combination of functional groups, which may confer specific biological activities or chemical reactivity not seen in simpler analogs. The presence of the fluoro, chloroethyl, and nitroso groups, along with the pyrimidine ring, makes it a versatile compound for various applications.
特性
CAS番号 |
81068-96-4 |
|---|---|
分子式 |
C10H13ClFN5O4S |
分子量 |
353.76 g/mol |
IUPAC名 |
1-(2-chloroethyl)-3-[2-(5-fluoro-2,4-dioxopyrimidin-1-yl)-2-methylsulfanylethyl]-1-nitrosourea |
InChI |
InChI=1S/C10H13ClFN5O4S/c1-22-7(4-13-9(19)17(15-21)3-2-11)16-5-6(12)8(18)14-10(16)20/h5,7H,2-4H2,1H3,(H,13,19)(H,14,18,20) |
InChIキー |
PDHDKLAKLKCEPQ-UHFFFAOYSA-N |
SMILES |
CSC(CNC(=O)N(CCCl)N=O)N1C=C(C(=O)NC1=O)F |
正規SMILES |
CSC(CNC(=O)N(CCCl)N=O)N1C=C(C(=O)NC1=O)F |
Key on ui other cas no. |
81068-96-4 |
同義語 |
B 3839 B-3839 Urea, N-(2-chloroethyl)-N'-(2-(5-fluoro-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-2-(methylthio)ethyl)-N-nitroso- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


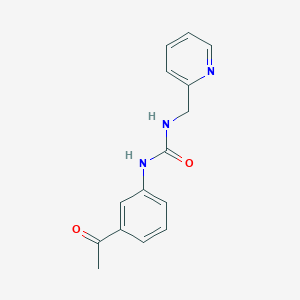


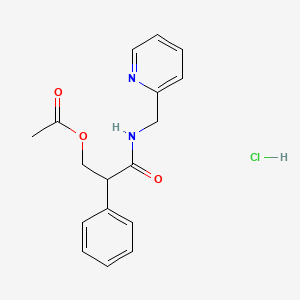



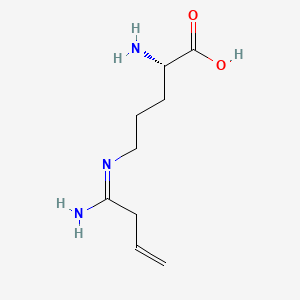
![Spiro[furan-2(3H),1'(4'H)-naphthalene]-5-acetic acid, 4,4'a,5,5',6',7',8',8'a-octahydro-2',5,5',5',8'a-pentamethyl-, [1'R-[1'alpha(S*),4'aalpha,8'abeta]]-](/img/structure/B1222062.png)
